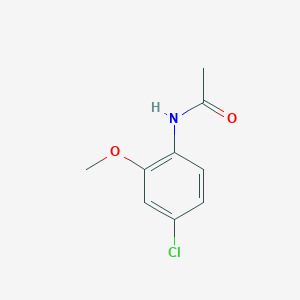
2-甲基-4,7,8-三氯喹啉
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Methyl-4,7,8-trichloroquinoline, often involves complex reactions under specific conditions. For example, the synthesis of related compounds has been achieved through reactions involving aromatic nucleophilic displacement of chlorine atoms of triazine derivatives, showcasing the typical methodologies for quinoline synthesis (Bhat et al., 2016).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and potential applications. Studies involving X-ray crystallography have provided detailed insights into the molecular structures of these compounds, revealing the influence of different substituents on their molecular conformation and intermolecular interactions (Małecki et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, which are essential for their functionalization and application in different areas. Reactions such as nucleophilic aromatic substitution (SNAr) and reactions with different reagents like thionyl chloride have been explored to modify the chemical structures and properties of these compounds for specific purposes (Al-Shaar et al., 1988).
Physical Properties Analysis
The physical properties of 2-Methyl-4,7,8-trichloroquinoline and its derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. Detailed structural investigations have shown how different substituents affect these physical properties, impacting their usability in specific applications (Yamuna et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of quinoline derivatives. Studies on the synthesis and reactivity of compounds like 2-Methyl-4,7,8-trichloroquinoline provide insights into their chemical behavior, facilitating the development of novel materials and pharmaceuticals (Toche et al., 2010).
科学研究应用
合成化学和材料科学应用
复合物的合成和表征:从喹啉衍生的新型配体,包括与2-甲基-4,7,8-三氯喹啉相关的配体,已被合成用于开发具有潜在抗微生物活性的金属配合物。这些复合物已经通过各种光谱技术进行了表征,展示了喹啉衍生物在形成生物活性化合物方面的多功能性 (Patel & Patel, 2017)。
发光性能:已经探索了喹啉衍生物与Pb(II)等金属的配位,导致了展示单组分白光发光性能的材料的开发。这项研究突显了这些化合物在为光电应用创建先进材料方面的潜力 (Chen et al., 2015)。
腐蚀抑制:已经研究了喹啉衍生物抑制金属腐蚀的能力,为保护工业材料提供了潜在应用。这些化合物在金属表面形成保护层,减少了在酸性环境中的腐蚀 (Rbaa et al., 2019)。
生物医学研究应用
抗微生物活性:某些喹啉衍生物已经表现出对一系列细菌和真菌具有强效抗微生物活性,表明它们在开发新的抗微生物剂方面的实用性。这包括潜在开发针对食源性细菌的天然防腐剂,利用喹啉化合物的结构多样性 (Kim et al., 2014)。
分子对接和抑制研究:通过分子对接研究探索了喹啉衍生物的治疗潜力,揭示了它们与生物靶标的相互作用。这种方法阐明了这些化合物展示生物活性的机制,包括对与疾病过程相关的酶的抑制 (Wen et al., 2022)。
安全和危害
属性
IUPAC Name |
4,7,8-trichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c1-5-4-8(12)6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNYNKOWMWXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588898 | |
| Record name | 4,7,8-Trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108097-02-5 | |
| Record name | 4,7,8-Trichloro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108097-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,8-Trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108097-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)







![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)

